molecular formula C14H11FO2 B1422799 Methyl 4-fluoro-2-phenylbenzoate CAS No. 724-10-7

Methyl 4-fluoro-2-phenylbenzoate

Cat. No.: B1422799
CAS No.: 724-10-7
M. Wt: 230.23 g/mol
InChI Key: OUVOEZHVKWAICR-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-phenylbenzoate is an organic compound with the molecular formula C14H11FO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a fluorine atom, and the carboxyl group is esterified with a methyl group. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-2-phenylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-fluoro-2-phenylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-fluorophenylboronic acid is coupled with methyl 2-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-phenylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-fluoro-2-phenylbenzoic acid and methanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates such as 4-amino-2-phenylbenzoate.

    Hydrolysis: The major products are 4-fluoro-2-phenylbenzoic acid and methanol.

    Reduction: The major product is 4-fluoro-2-phenylbenzyl alcohol.

Scientific Research Applications

Methyl 4-fluoro-2-phenylbenzoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2-phenylbenzoate involves its interaction with specific molecular targets. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity. The fluorine atom’s presence can enhance the compound’s binding affinity to target proteins, influencing the pathways involved in its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-2-phenylbenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-bromo-2-phenylbenzoate: Contains a bromine atom instead of fluorine.

    Methyl 4-iodo-2-phenylbenzoate: Contains an iodine atom instead of fluorine.

Uniqueness

Methyl 4-fluoro-2-phenylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it valuable in specific synthetic applications .

Properties

IUPAC Name

methyl 4-fluoro-2-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-14(16)12-8-7-11(15)9-13(12)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVOEZHVKWAICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20709508
Record name Methyl 5-fluoro[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724-10-7
Record name Methyl 5-fluoro[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 4-amino-2-phenylbenzoate (1.0 equivalent) in dilute aqueous HBF4 is treated with NaNO2 (1.1 equivalents) until an excess of nitrous acid persists. The mixture is extracted into ethyl acetate which is dried and evaporated. The title ester is purified by chromatography on silica gel.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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